(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
Overview
Description
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole structure
Preparation Methods
The synthesis of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole typically involves the reaction of indole with N-methylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the indole, followed by the addition of N-methylpyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents. Common reagents include halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce various functional groups onto the indole ring.
Scientific Research Applications
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The indole structure allows for interactions with biological macromolecules, influencing pathways involved in cell signaling and metabolism. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole can be compared with other similar compounds, such as:
3-(N-methylpyrrolidin-2-ylmethyl)-1H-pyrrole: This compound has a pyrrole ring instead of an indole ring, leading to different chemical and biological properties.
3-(N-methylpyrrolidin-2-ylmethyl)-1H-benzimidazole: The benzimidazole ring provides different electronic and steric effects compared to the indole ring.
3-(N-methylpyrrolidin-2-ylmethyl)-1H-quinoline: The quinoline ring introduces additional aromaticity and potential for interactions with biological targets.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and indole structures, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-16-8-4-5-12(16)9-11-10-15-14-7-3-2-6-13(11)14/h2-3,6-7,10,12,15H,4-5,8-9H2,1H3 |
InChI Key |
HCTCDEAMCNSARD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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